molecular formula C4H10ClN3O3 B1377409 Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride CAS No. 1443980-86-6

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Cat. No. B1377409
CAS RN: 1443980-86-6
M. Wt: 183.59 g/mol
InChI Key: CZNPWKAKPLAREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride” is an organic compound with the chemical formula C4H9N3O2·HCl . It is a white crystalline powder . This compound is used in chemical research as a reagent.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H9N3O3.ClH/c1-10-3(8)2-6-4(9)7-5;/h2,5H2,1H3,(H2,6,7,9);1H . The molecular weight of this compound is 183.59 .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder . It has a molecular weight of 183.59 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Antihypertensive Agents : The compound was used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with potential as antihypertensive α-blocking agents, showing good activity and low toxicity (Abdel-Wahab et al., 2008).

  • Antimicrobial Agents : Research includes the synthesis of formazans from Mannich base of certain thiadiazole derivatives as antimicrobial agents, indicating moderate activity against bacterial and fungal strains (Sah et al., 2014).

  • Synthesis of Indole Derivatives : Utilized in the preparation of indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives with significant antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

  • Nucleophilic Reactivity Studies : Used in studies of nucleophilic displacement reactions, contributing to the understanding of chemical reactivity and synthesis pathways (Nigst et al., 2012).

Pharmaceutical Applications

  • Antiproliferative Compounds : Involved in the synthesis of tropane-based compounds showing promising antitumor properties, significantly more potent than some existing drugs (Ismail et al., 2016).

  • Anti-Inflammatory Activity : Compounds synthesized using Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride exhibited notable anti-inflammatory activity, even exceeding that of standard drugs like Indomethacin (Osarodion, 2020).

Spectroscopic Analysis

  • Raman Spectra Studies : The compound was used in the study of Raman spectra of amino acids and related substances, contributing to the understanding of molecular vibrations and structures (Edsall, 1937).

Safety and Hazards

The safety information for “Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl 2-(hydrazinecarbonylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3.ClH/c1-10-3(8)2-6-4(9)7-5;/h2,5H2,1H3,(H2,6,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNPWKAKPLAREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443980-86-6
Record name Glycine, N-(hydrazinylcarbonyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
Reactant of Route 6
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.